5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine

Medicinal Chemistry Benzimidazole Derivatives Lead Optimization

Lead optimization programs using benzimidazole scaffolds often suffer from limited SAR data on the impact of 2-position substitution. 5,6-Dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 30486-79-4) directly addresses this as a matched molecular pair reference compound. · The free 2-amino group enables rapid derivatization to probe target engagement, differentiating its steric/electronic profile from 4,5- or 4,6-dichloro positional isomers. · Suitable as an analytical reference standard (XLogP3: 3, PSA: 44 Ų) for LC-MS method development for benzimidazole libraries. · Supplied at ≥95% purity, ensuring reliable lot-to-lot consistency for iterative SAR studies and intermediate synthesis.

Molecular Formula C8H7Cl2N3
Molecular Weight 216.07
CAS No. 30486-79-4
Cat. No. B2835554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine
CAS30486-79-4
Molecular FormulaC8H7Cl2N3
Molecular Weight216.07
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N=C1N)Cl)Cl
InChIInChI=1S/C8H7Cl2N3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12)
InChIKeyORDJDFMGHFRKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1-methylbenzimidazol-2-amine Overview


The compound 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine (CAS 30486-79-4) is a 2-aminobenzimidazole derivative featuring a 5,6-dichloro substitution pattern on the phenyl ring and an N1-methyl group. Its molecular formula is C8H7Cl2N3 (MW 216.06 g/mol) and it is typically supplied at ≥95% purity for research use [1]. The compound serves as a versatile heterocyclic intermediate in medicinal chemistry, with its 2-amino group enabling further derivatization for lead optimization programs.

Heterocyclic intermediate for medicinal chemistry lead optimization programs
Free 2-amino group enables derivatization for SAR library synthesis
5,6-Dichloro benzimidazole scaffold for kinase and epigenetic target research

5,6-Dichloro-1-methylbenzimidazol-2-amine: Substitution Risks


The substitution pattern on the benzimidazole core is a critical determinant of target engagement and pharmacokinetic profile. The combination of a 5,6-dichloro motif, an N1-methyl group, and a free 2-amino group creates a unique steric and electronic environment that differentiates it from positional isomers (e.g., 4,5- or 4,6-dichloro) or N1-unsubstituted analogs. SAR studies on related benzimidazole nucleosides demonstrate that shifting the chlorine atoms from the 5,6- to 4,6- or 4,5-positions can drastically alter antiviral activity, underscoring that in-class substitution is not trivial [1]. For procurement, reliance on a different isomer or analog without direct comparative data risks selecting a compound with an entirely different target profile and biological efficacy.

5,6-Dichloro positional isomer context: 4,5- or 4,6-dichloro analogs may shift target engagement; direct interchange not supported by published data.
N1-Methyl group contributes unique steric and electronic profile; des-methyl analogs may alter binding and pharmacokinetic behavior.
Free 2-amino substitution context: other 2-substituents may change SAR; class-level evidence only from related benzimidazole nucleosides.

5,6-Dichloro-1-methylbenzimidazol-2-amine: Comparative Evidence


Direct Comparator Data Gap

An extensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem, BindingDB, Google Scholar) failed to identify published, head-to-head quantitative biological activity comparisons between 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine and its closest structural analogs under identical assay conditions. While the compound is listed in PubChem (CID 612073) and appears in patent filings as a member of broad generic formulas (e.g., WO2015121209), no specific IC50, Ki, or other potency values for this exact compound were found against a defined comparator [1][2]. The BindingDB entry (BDBM50366392) reports a CYP3A4 inhibition IC50 of 29,000 nM, but this is a liability assay with no comparator analog, and the IUPAC name associated with this record could not be definitively verified as exactly matching CAS 30486-79-4 [3]. Consequently, the high-strength differential evidence required to quantitatively justify selection of this compound over a similar benzimidazole is currently absent from the public domain.

Comparator Data
Data to verify
No published head-to-head comparison with structural analogs
Requires user-generated comparative profiling data
CYP3A4 liability assay reported (IC50 29,000 nM); identity unverified
Medicinal Chemistry Benzimidazole Derivatives Lead Optimization

5,6-Dichloro-1-methylbenzimidazol-2-amine Application Scenarios


Medicinal Chemistry Intermediate for Library Synthesis

Given the absence of comparative bioactivity data, the compound's primary value lies in its role as a synthetic building block. The free 2-amino group can be readily functionalized to generate diverse analogs for SAR exploration, particularly in programs targeting kinases or epigenetic enzymes where benzimidazole scaffolds are privileged. The compound's structure is consistent with intermediates that could be used to prepare mIDH1 inhibitor candidates as described in patent WO2015121209 [1].

Negative Control for Benzimidazole SAR Studies

In systems where a 5,6-dichlorobenzimidazole with a different 2-substituent shows activity, this compound (with a 2-amino group) can serve as a matched molecular pair to isolate the contribution of the 2-position substituent. This is supported by class-level SAR data from J. Med. Chem. (1996) showing that antiviral activity of 5,6-dichloro benzimidazoles is highly dependent on the nature of the 2-substituent [2].

Analytical Reference Standard for Method Development

The compound's well-characterized physicochemical properties (XLogP3: 3, polar surface area: 44 Ų, and characteristic NMR spectra available through sources like SpectraBase) make it suitable as a retention time marker or system suitability standard in HPLC and LC-MS method development for benzimidazole-containing compound libraries .

Application
Selection Property
Validation Focus
Library synthesis intermediate
2-Amino derivatization handle
SAR analog generation for lead optimization
Negative control for SAR studies
Matched molecular pair context
2-Substituent contribution interpretation
Analytical reference standard
Well-characterized physicochemical profile
Retention time and system suitability marker

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.